N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
Description
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with oxazole and thiophene carboxamide groups.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N5O3S2/c21-13(8-4-5-24-7-8)18-15-17-11(6-23-15)14(22)16-9-2-1-3-10-12(9)20-25-19-10/h1-7H,(H,16,22)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYSCWATWIFXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=COC(=N3)NC(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Optoelectronics
DTDCTB (2-((7-(5-(Di-p-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile)
- Structure: Shares the benzo[c][1,2,5]thiadiazole-thiophene backbone but incorporates malononitrile and di-p-tolylamino groups.
- Application: Used as a small-molecule donor in organic photovoltaics (SMOPVs) due to strong ICT and broad absorption spectra .
- Key Property : Exhibits a HOMO level of −5.3 eV, optimizing charge separation in photovoltaic cells .
P3TEA Polymer
- Structure : Contains benzo[c][1,2,5]thiadiazole-terthiophene blocks with fluorinated side chains.
- Application : Achieves high power conversion efficiency (PCE > 12%) in organic solar cells via enhanced HOMO-LUMO alignment .
Table 1: Optoelectronic Properties of Benzo[c][1,2,5]thiadiazole Derivatives
N-((1-Benzylpiperidin-3-yl)methyl)-N-(2-(2-(4-((4-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethyl)naphthalene-2-sulfonamide (Compound 3D)
- Structure : Replaces benzo[c][1,2,5]thiadiazole with benzo[c][1,2,5]oxadiazole (oxygen instead of sulfur).
- Application : Potent butyrylcholinesterase (BChE) inhibitor (IC₅₀ = 12 nM) .
Amino Acid-Derived Thiazole Carboxamides (Compounds 29–31)
- Structure : Thiazole-carboxamide motifs vs. the target compound’s oxazole-carboxamide.
- Application : Demonstrated >98% purity and relevance as peptidomimetic enzyme inhibitors .
- Comparison : Oxazole’s lower basicity compared to thiazole may alter solubility and target interactions .
ISOXAZOLMETHYLTHIO/THIENYLMETHYLTHIO Derivatives (Compounds 15, 25, 35, 40)
- Structure : Incorporate thiophene/isoxazole/thiazole motifs with sulfonamide or benzamide linkages.
- Application : Anticancer, antiviral, and antiplatelet agents .
- Comparison : The target compound’s thiophene-3-carboxamido group may enhance π-π stacking in biological targets compared to simpler thiophene derivatives .
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